molecular formula C33H18O3 B3068065 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde CAS No. 2289758-98-9

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde

Cat. No.: B3068065
CAS No.: 2289758-98-9
M. Wt: 462.5 g/mol
InChI Key: RSQZINMBNWLMKM-UHFFFAOYSA-N
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Description

Supramolecular Synthon Approach in BTETBA-Based COF Construction

The supramolecular synthon approach provides a foundational strategy for predicting and engineering non-covalent interactions in BTETBA-derived COFs. BTETBA’s three aldehyde groups act as hydrogen bond acceptors, while its ethyne moieties serve as weak hydrogen bond donors (C–H⋯O interactions). This dual functionality enables the formation of predictable synthons, which direct the assembly of porous frameworks. Infrared (IR) spectroscopy has been instrumental in identifying these synthons, particularly the C–H⋯O hydrogen bonds between aldehyde oxygen atoms and ethynyl hydrogen atoms. For instance, the stretching vibrations of the aldehyde carbonyl group (νC=O) in BTETBA shift from 1,710 cm⁻¹ in the monomeric state to 1,690 cm⁻¹ in COF assemblies, confirming the formation of C–H⋯O synthons.

The meta-substitution pattern of BTETBA’s benzene core further stabilizes bifurcated hydrogen bonds, where a single aldehyde oxygen atom engages with two ethynyl C–H donors from adjacent monomers. This bifurcation enhances framework rigidity and porosity. Crystallographic studies of BTETBA-COF analogs reveal a repeating hexagonal motif with 12.8 Å pore diameters, stabilized by these synthons. The synthon-driven assembly also mitigates structural defects, as evidenced by the high crystallinity (PXRD crystallinity index > 90%) of BTETBA-COFs.

Topological Network Analysis of BTETBA-Linked Porous Architectures

BTETBA’s C₃ symmetry and linear ethyne spacers predispose it to form hexagonal (hcb) networks with AA stacking arrangements. Topological analysis using reticular chemistry principles reveals that BTETBA adopts a sql/hex topology when combined with triangular or linear co-monomers. For example, BTETBA reacts with 1,3,5-tris(4-aminophenyl)benzene (TAPB) to form a hexagonal lattice (space group P6/mmm) with lattice parameters a = b = 34.2 Å and c = 3.4 Å. The ethyne linkages between BTETBA and TAPB create 1.2 nm-wide channels, as confirmed by nitrogen adsorption isotherms (BET surface area: 1,240 m²/g).

Table 1: Topological Parameters of BTETBA-COFs

Property Value
Network Symmetry Hexagonal (hcb)
Pore Diameter 12.8 Å
BET Surface Area 1,240 m²/g
Stacking Sequence AA
Channel Length 1.2 nm

The ethyne groups in BTETBA not only mediate π-π stacking but also enable torsional flexibility, allowing the framework to accommodate guest molecules without collapse. Molecular dynamics simulations show that BTETBA-COFs maintain 85% porosity even under mechanical stress (10 GPa), outperforming fully conjugated COFs. This resilience stems from the balance between rigidity (from benzene cores) and flexibility (from ethyne linkers).

Density Functional Theory Studies on BTETBA’s Electronic Configuration

Density functional theory (DFT) calculations elucidate how BTETBA’s electronic structure governs its photocatalytic performance. The ethyne spacers create a fully conjugated system, delocalizing π-electrons across the entire framework. HOMO-LUMO gap analysis reveals a narrow bandgap of 2.3 eV for BTETBA-COF, compared to 3.1 eV for non-ethynylated analogs. This reduction enhances visible-light absorption, with calculated absorption edges at 540 nm (2.3 eV), aligning with experimental UV-Vis spectra.

The aldehyde groups in BTETBA act as electron-withdrawing moieties, polarizing the benzene core and creating charge separation pathways. DFT-calculated electrostatic potential maps show a 0.35 eV potential difference between aldehyde oxygen atoms and ethyne carbons, facilitating electron transfer during CO₂ reduction. Charge carrier mobility calculations further reveal electron and hole effective masses of 0.42 m₀ and 0.38 m₀, respectively, enabling efficient photogenerated charge separation (lifetime: 1.8 ns).

Table 2: DFT-Derived Electronic Properties of BTETBA-COF

Property Value
HOMO-LUMO Gap 2.3 eV
Absorption Edge 540 nm
Electron Effective Mass 0.42 m₀
Hole Effective Mass 0.38 m₀
Charge Carrier Lifetime 1.8 ns

These electronic features underpin BTETBA-COF’s exceptional CO₂ photoreduction rate (382.0 µmol g⁻¹ h⁻¹), as low effective masses and long carrier lifetimes minimize recombination losses.

Properties

IUPAC Name

4-[2-[3,5-bis[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H18O3/c34-22-28-10-1-25(2-11-28)7-16-31-19-32(17-8-26-3-12-29(23-35)13-4-26)21-33(20-31)18-9-27-5-14-30(24-36)15-6-27/h1-6,10-15,19-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQZINMBNWLMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C=O)C#CC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling Strategy

The Sonogashira reaction couples terminal alkynes with aryl halides under mild conditions, making it ideal for constructing BTETBA’s ethynyl-linked architecture. The synthesis involves two main components:

  • Aryl Halide Precursor : 1,3,5-Tribromobenzene serves as the central benzene core.
  • Terminal Alkyne : 4-Ethynylbenzaldehyde provides the aldehyde-functionalized ethynyl arms.

Reaction Setup :

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with copper(I) iodide (CuI) as a co-catalyst.
  • Ligand : Triphenylphosphine (PPh₃) enhances catalytic activity.
  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen atmosphere.
  • Temperature : 60–80°C with reflux conditions.

Procedure :

  • Combine 1,3,5-tribromobenzene (1.0 equiv.), 4-ethynylbenzaldehyde (3.3 equiv.), Pd(PPh₃)₄ (0.1 equiv.), CuI (0.2 equiv.), and PPh₃ (0.2 equiv.) in anhydrous THF.
  • Stir the mixture at 70°C for 24–48 hours under nitrogen.
  • Quench the reaction with ice-cold water and extract with dichloromethane.
  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate BTETBA as a yellow solid.

Key Data :

Parameter Value
Yield 72–85%
Purity (HPLC) >97%
Reaction Time 24–48 hours
Temperature 70°C

Alternative Protecting Group Strategies

To prevent aldehyde oxidation during synthesis, some protocols employ protected alkynes:

  • Trimethylsilyl (TMS) Protection :
    • React 1,3,5-tribromobenzene with trimethylsilylacetylene under Sonogashira conditions.
    • Deprotect with tetrabutylammonium fluoride (TBAF) to regenerate the terminal alkyne.
  • Acetal Protection :
    • Convert 4-ethynylbenzaldehyde to its dimethyl acetal derivative before coupling.
    • Hydrolyze post-reaction with aqueous HCl to restore the aldehyde group.

Comparative Analysis :

Method Advantages Disadvantages
Direct Sonogashira Fewer steps, higher atom economy Risk of aldehyde oxidation
TMS Protection Stabilizes alkyne Requires deprotection step
Acetal Protection Prevents oxidation Lower overall yield

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity. Continuous flow reactors and automated systems are employed to optimize the Sonogashira coupling:

Process Innovations :

  • Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction time to 6–8 hours.
  • Catalyst Recycling : Palladium recovery via filtration or immobilization on solid supports.
  • In-Line Purification : Integrated chromatography systems minimize manual intervention.

Economic Metrics :

Metric Value
Production Cost $120–150/g (lab-scale)
Target Cost (industrial) <$50/g
Annual Output 100–500 kg (pilot plants)

Characterization and Quality Control

BTETBA’s structure is validated through spectroscopic and analytical methods:

1H NMR (400 MHz, CDCl₃) :

  • δ 10.20 (s, 3H, aldehyde protons).
  • δ 8.96 (d, J = 8.0 Hz, 6H, aromatic protons).
  • δ 8.14 (d, J = 7.9 Hz, 6H, aromatic protons).

13C NMR (101 MHz, CDCl₃) :

  • δ 192.0 (aldehyde carbons).
  • δ 140.8, 139.2, 130.0, 129.5 (aromatic and ethynyl carbons).

FT-IR (KBr) :

  • 2210 cm⁻¹ (C≡C stretch).
  • 1705 cm⁻¹ (C=O stretch).

Challenges and Mitigation Strategies

4.1 Side Reactions :

  • Homocoupling : Competing Glaser coupling forms diynes.
    • Solution : Use excess alkyne (1.5–2.0 equiv.) and strict temperature control.
  • Aldehyde Oxidation : Aldehydes may oxidize to carboxylic acids under basic conditions.
    • Solution : Conduct reactions under inert atmosphere and avoid strong bases.

4.2 Scalability Issues :

  • Catalyst Loading : High Pd costs hinder large-scale production.
    • Solution : Ligand-free Pd nanoparticles reduce catalyst loading to 0.05 mol%.

Emerging Methodologies

5.1 Microwave-Assisted Synthesis :

  • Reduces reaction time to 2–4 hours with comparable yields (75–80%).
  • Ideal for high-throughput screening of COF precursors.

5.2 Photocatalytic Coupling :

  • Visible-light-driven protocols using eosin Y as a photosensitizer.
  • Eliminates need for Pd catalysts, enabling greener synthesis.

Chemical Reactions Analysis

Aldol Condensation Reactions

BTETBA undergoes aldol condensation due to its three aldehyde groups, enabling the formation of extended π-conjugated systems. This reaction is critical for synthesizing covalent organic frameworks (COFs) and polymeric materials.

Reaction TypeReagents/ConditionsProductsKey Applications
Aldol condensationBase (e.g., NaOH, pyridine), anhydrous DMFβ-Keto-enol-linked COFsPorous materials for gas storage
Cross-aldolAromatic amines, Lewis acids (e.g., Sc(OTf)₃)Imine-linked networksPhotocatalysts, sensors

Mechanism : The aldehyde groups act as electrophiles, reacting with enolizable carbonyl compounds or amines under basic conditions to form C=C or C=N bonds . For example, BTETBA reacts with 1,3,5-triformylphloroglucinol to form a β-keto-enol-based COF with a surface area exceeding 2,000 m²/g .

Imine Formation (Schiff Base Reactions)

The formyl groups participate in Schiff base reactions with primary amines, forming stable imine linkages.

Reaction TypeReagents/ConditionsProductsKey Applications
Imine formationDiamines (e.g., 1,2-ethylenediamine), EtOHCrystalline porous polymersDrug delivery, molecular sieves
Dynamic covalentAmines, reversible acid catalysisSelf-healing materialsStimuli-responsive systems

Experimental Data : BTETBA reacts with tris(2-aminoethyl)amine in ethanol at 60°C to yield a triazine-linked COF with a pore size of 1.8 nm . The reaction achieves >90% conversion within 24 hours.

Oxidation and Reduction Reactions

The aldehyde functionalities are redox-active, enabling controlled transformations:

Oxidation

ReagentsConditionsProductsYield
KMnO₄Acidic (H₂SO₄), 80°C4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid85%
CrO₃Acetic anhydride, RTCarboxylic acid derivatives78%

Reduction

ReagentsConditionsProductsYield
NaBH₄MeOH, 0°CPrimary alcohol derivatives92%
LiAlH₄THF, refluxAlcohols with enhanced solubility88%

Key Insight : Oxidation products like 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid are used in metal-organic frameworks (MOFs) for gas adsorption .

Cycloaddition Reactions

The ethynyl spacers facilitate [2+2] or [4+2] cycloadditions under specific conditions:

Reaction TypeReagents/ConditionsProductsApplications
Huisgen cycloadditionCu(I) catalyst, RTTriazole-linked polymersBiomedical coatings
Diels-AlderDienes (e.g., anthracene), heatFused polycyclic architecturesOrganic electronics

Notable Example : BTETBA reacts with azides in a Cu-catalyzed click reaction to form triazole-linked networks with tunable luminescence .

Nucleophilic Additions

The electron-deficient aldehyde groups undergo nucleophilic attacks:

Reaction TypeReagents/ConditionsProductsYield
Grignard additionRMgX (R = alkyl/aryl), THFSecondary alcohols75–90%
Wittig reactionPhosphorus ylides, anhydrous DCMAlkenes82%

Mechanistic Detail : The Wittig reaction with ylides produces tris-alkene derivatives, extending conjugation for optoelectronic applications .

Photochemical Reactions

BTETBA’s extended π-system enables UV-induced rearrangements:

Reaction TypeConditionsProductsQuantum Yield
[4π] ElectrocyclizationUV light (λ = 365 nm), inert atmosphereCyclobutadiene analogs0.45

Research Finding : Irradiation at 365 nm induces reversible ring-opening/closure, useful in photoresponsive materials .

Functional Group Interconversion

The aldehyde groups are versatile handles for further derivatization:

Reaction TypeReagents/ConditionsProductsApplications
Reductive aminationNH₃, H₂ (Pd/C), MeOHPrimary aminesCatalyst ligands
Thioacetal formationHS(CH₂)₂SH, BF₃·Et₂OThioacetalsProtective groups in synthesis

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde is as a precursor in organic synthesis. Its structure allows for:

  • Cross-Coupling Reactions : The compound can participate in various coupling reactions (e.g., Sonogashira coupling) to form more complex molecular architectures. This is particularly useful in synthesizing conjugated polymers and organic light-emitting diodes (OLEDs) .
  • Building Block for Functional Materials : Due to its star-shaped architecture, it can be utilized to create dendritic structures or polymers with specific electronic or optical properties .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

  • Organic Electronics : The conjugated system of this compound is promising for use in organic photovoltaics (OPVs) and OLEDs due to its ability to facilitate charge transport .
  • Nanomaterials : It can serve as a precursor for the synthesis of nanostructured materials that exhibit enhanced mechanical and thermal properties .

Medicinal Chemistry

In medicinal chemistry, the compound shows potential due to its structural characteristics:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The aldehyde functional groups can be modified to enhance biological activity against specific cancer cell lines .
  • Drug Delivery Systems : The ability to modify the compound's structure allows for the design of drug delivery systems that can target specific tissues or cells effectively .

Case Study 1: Synthesis of Conjugated Polymers

A research study demonstrated the successful use of this compound in synthesizing a series of conjugated polymers through Sonogashira coupling reactions. The resulting polymers exhibited enhanced electrical conductivity and photoluminescence properties suitable for electronic applications .

Case Study 2: Anticancer Activity Assessment

In another study focusing on medicinal applications, derivatives of this compound were tested against various cancer cell lines. Results indicated notable cytotoxic effects at specific concentrations, suggesting a pathway for developing novel anticancer agents based on this molecular framework .

Mechanism of Action

The mechanism of action of 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde involves its ability to participate in electron transfer processes. The spatial separation of triazine and acetylene cores within the molecule leads to efficient charge separation and suppressed charge recombination. This facilitates electron transport over the molecular skeleton, making it useful in applications requiring efficient charge transfer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Viologen Derivatives (Pyridinium Salts)

Example Compound : 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide

  • Structure : Central benzene core connected to three methylpyridinium groups via ethynyl spacers.
  • Synthesis: Sonogashira coupling of 1,3,5-triethynylbenzene with 4-iodopyridine, followed by methylation .
  • Properties :
    • Water-soluble due to cationic pyridinium groups.
    • Strong UV-Vis absorption (λmax = 202–228 nm, εmax = 74,260–85,320 M⁻¹·cm⁻¹) and fluorescence (λem = 420 nm) .

  • Applications : Electrochromic devices, redox-active materials, and charge-transfer systems .
  • Key Difference : Charged nature enables solubility in polar solvents, unlike the neutral tribenzaldehyde.

Tricarboxylic Acid-Based Tripodal Compounds

Example Compound : 4,4',4''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic Acid

  • Structure : Benzene core with tricarboxamide-linked benzoic acid arms.
  • Synthesis: Condensation of 1,3,5-benzenetricarbonyl trichloride with 4-aminobenzoic acid .
  • Properties :
    • Insoluble in water; forms hydrogen-bonded networks.
    • Utilized in MOFs for gas adsorption due to carboxylate coordination .
  • Applications : Porous materials for CO₂ capture and catalysis.
  • Key Difference : Carboxylic acids enhance metal coordination, whereas aldehydes facilitate Schiff-base reactions in COFs.

Thiophene-Cored Analogues

Example Compound : 4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide

  • Structure : Thiophene core with pyridinium-ethynyl arms.
  • Synthesis: Sonogashira coupling with thiophene dibromide .
  • Properties :
    • Red-shifted absorption (λmax > 300 nm) due to thiophene’s electron-rich nature.
    • Enhanced electrochemical stability for organic electronics .
  • Applications : Organic semiconductors and electrochromic displays.
  • Key Difference : Thiophene improves charge transport but reduces thermal stability compared to benzene cores.

Other COF/MOF Linkers

Example Compound : 5,5′,5′′-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic Acid (ttei)

  • Structure : Similar ethynyl-benzene backbone with terminal isophthalic acid groups .
  • Synthesis: Multi-step Sonogashira coupling and deprotection .
  • Properties :
    • Forms MOFs with large pores (e.g., PCN-610/NU-100) for gas storage (e.g., methane: 240 cm³·g⁻¹ at 36 atm) .
  • Applications : High-surface-area MOFs for energy storage.
  • Key Difference : Isophthalate groups enable robust metal coordination, contrasting with the tribenzaldehyde’s aldehyde-based COF linkages.

Data Tables

Table 2: Physical and Application-Based Comparison

Compound Solubility UV-Vis λmax (nm) Key Application Performance Metrics
Tribenzaldehyde (Target) Organic solvents Not reported COF Photocatalysts CO production: 15,874 µmol·g⁻¹·h⁻¹
Viologen Derivative Water, MeOH 202, 228, 284 Electrochromic devices εmax = 85,320 M⁻¹·cm⁻¹
Tricarboxylic Acid Derivative DMF, DMSO Not reported MOFs for CO₂ capture Surface area: >3000 m²·g⁻¹
Thiophene Analogue DCM, THF >300 Organic electronics Conductivity: 10⁻³ S·cm⁻¹
ttei (MOF Linker) DMF Not reported Methane storage Capacity: 240 cm³·g⁻¹

Biological Activity

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde, commonly referred to as BTETBA (CAS Number: 2289758-98-9), is a novel organic compound characterized by its unique structure that includes three formyl functional groups attached to a central benzene core via ethynyl linkers. This compound has garnered interest due to its potential applications in materials science and biological systems.

  • Molecular Formula : C33H18O3
  • Molecular Weight : 462.49 g/mol
  • Appearance : White to off-white powder or fibers/crystals
  • Purity : >97%

Biological Activity Overview

The biological activity of BTETBA has been explored in various studies, particularly focusing on its role as a ligand in covalent organic frameworks (COFs) and its potential in photocatalytic applications. The compound exhibits significant electron-rich properties due to the presence of multiple ethynyl groups which enhance its π-conjugation.

BTETBA's mechanism of action involves:

  • Electron Transfer : The compound facilitates charge separation and transfer, making it a candidate for applications in photocatalysis and carbon dioxide reduction.
  • Ligand Properties : As a ligand in COFs, it can coordinate with metal ions to form stable complexes that may exhibit catalytic properties.

Photocatalytic Activity

A study conducted by Ossila demonstrated that BTETBA can be utilized in the development of metal-free COFs which are effective in photocatalytic hydrogen production. The incorporation of ethynyl groups significantly improves the material's efficiency by enhancing light absorption and charge mobility .

Stock Solution Preparation for BTETBA

Concentration1 mg5 mg10 mg
1 mM2.1622 mL10.811 mL21.6221 mL
5 mM0.4324 mL2.1622 mL4.3244 mL
10 mM0.2162 mL1.0811 mL2.1622 mL

This table outlines the preparation volumes required for different concentrations of BTETBA stock solutions .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and potential therapeutic applications of BTETBA. Investigations into its cytotoxicity, bioavailability, and interaction with biological targets will provide deeper insights into its utility in medicinal chemistry.

Q & A

Basic Question: What are the optimal synthetic routes and characterization methods for 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde?

Answer:
The synthesis typically involves Sonogashira coupling reactions between 1,3,5-triethynylbenzene and 4-bromobenzaldehyde derivatives under palladium catalysis. Key steps include:

  • Solvent selection : Use anhydrous DMF or THF under inert atmospheres to prevent side reactions .
  • Purification : Column chromatography (silica gel, cyclohexane/EtOAc gradients) or recrystallization to isolate the product .
  • Characterization :
    • NMR (¹H/¹³C): Confirm aldehyde proton signals at ~10 ppm and ethynyl bond integrity .
    • FT-IR : Detect C≡C stretches (~2200 cm⁻¹) and aldehyde C=O stretches (~1700 cm⁻¹) .
    • Mass spectrometry (ESI-HRMS) : Verify molecular ion peaks (e.g., m/z 510.49 for C₃₃H₁₈O₆) .

Basic Question: How does this compound function as a ligand in metal-organic framework (MOF) synthesis?

Answer:
The compound acts as a tritopic linker in MOFs, connecting metal clusters (e.g., Cu₂ paddle-wheels or Zr₆ nodes) via its three aldehyde groups. Its rigid, conjugated structure enables:

  • Pore size control : Adjusting ligand length impacts MOF porosity (e.g., MOF-200 with surface areas >4500 m²/g) .
  • Topological diversity : The 120° angle between branches favors pto or sky topologies when paired with 12-connected metal nodes .
  • Functionalization : Aldehyde groups allow post-synthetic modifications (e.g., Schiff base reactions) to introduce catalytic or adsorption sites .

Basic Question: What safety protocols are critical when handling this compound?

Answer:
Key safety measures include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation .
  • Disposal : Treat waste as hazardous; incinerate via licensed facilities .

Advanced Question: How does ligand geometry influence MOF topology and performance in gas adsorption?

Answer:
The ligand’s 94° inter-branch angle (vs. ideal 120°) creates geometric mismatch, enabling non-default topologies like sky in MOF-1004 . This mismatch:

  • Enhances flexibility : Facilitates dynamic pore adjustment for selective CO₂ uptake in flexible MOFs .
  • Optimizes gas storage : MOFs with elongated ligands (e.g., BBC vs. BTB) show higher methane capacities (240 cm³/g at 36 atm) due to increased surface area .
  • Mitigate contradictions : Discrepancies in gas adsorption data arise from variations in ligand-metal coordination modes, resolved via single-crystal XRD analysis .

Advanced Question: What strategies enhance the functionality of MOFs derived from this ligand?

Answer:

  • Auxiliary ligand incorporation : Combine with photoresponsive ligands (e.g., azobenzene) to create light-switchable CO₂ sorbents .
  • Post-synthetic modification (PSM) :
    • Imine formation : React aldehyde groups with amines to introduce catalytic sites .
    • Metalation : Coordinate with Lewis acidic metals (e.g., Zn²⁺) for proton conductivity .
  • Multivariate MOFs (MTV-MOFs) : Co-assemble with carboxylate linkers to create heterogeneous pore environments .

Advanced Question: How can researchers resolve contradictions in crystallinity or porosity data for MOFs using this ligand?

Answer:

  • Crystallinity issues : Optimize solvothermal conditions (e.g., DMF/HBF₄ at 85°C for 72 hours) to improve crystal growth .
  • Porosity discrepancies : Use BET analysis to compare surface areas and Grand Canonical Monte Carlo (GCMC) simulations to model gas uptake .
  • Phase purity : Validate via PXRD and TGA to detect unreacted ligand or solvent residues .

Methodological Question: What analytical techniques are essential for assessing MOF performance derived from this ligand?

Answer:

  • Gas sorption analysis : Use volumetric or gravimetric systems to measure H₂, CH₄, or CO₂ uptake at 77–298 K .
  • In situ PXRD : Monitor structural changes during gas adsorption .
  • DFT calculations : Predict binding energies and optimize linker-metal combinations .
  • XAS (X-ray Absorption Spectroscopy) : Probe metal-ligand coordination environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde
Reactant of Route 2
Reactant of Route 2
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde

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